Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Description
Historical Development of Pyrazolopyridine Research
Pyrazolopyridines emerged as a critical class of heterocyclic compounds following advancements in synthetic organic chemistry during the mid-20th century. The fusion of pyrazole and pyridine rings into a bicyclic system was first reported in the 1960s, driven by the need for structurally diverse pharmacophores in drug discovery. Early studies focused on their unique electronic properties, which arise from the conjugation of nitrogen-rich aromatic systems. The development of Knorr-type condensation reactions enabled scalable synthesis routes, laying the foundation for systematic exploration of pyrazolopyridine derivatives. By the 1990s, pyrazolopyridines gained prominence in medicinal chemistry due to their ability to mimic purine bases, making them attractive candidates for kinase inhibition.
Significance of Tetrahydropyrazolopyridines in Heterocyclic Chemistry
Tetrahydropyrazolopyridines represent a partially saturated subclass that combines the rigidity of aromatic systems with the conformational flexibility of reduced rings. This structural hybrid enables:
- Enhanced solubility compared to fully aromatic analogs
- Tunable electronic profiles through stereochemical control
- Versatile hydrogen-bonding capabilities via NH groups in the tetrahydropyridine moiety
Their synthetic utility is exemplified in pendrin inhibitors, where the tetrahydropyridine ring facilitates optimal binding to transmembrane anion transporters. The partial saturation also reduces metabolic oxidation, improving pharmacokinetic stability in drug candidates.
Position of Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-Carboxylate in Chemical Research Literature
This compound (CAS 307307-84-2) has become a benchmark intermediate in heterocyclic synthesis, with over 50 citations in pharmaceutical patents since 2010. Key applications include:
The ethyl ester group provides a handle for further functionalization through hydrolysis, aminolysis, or nucleophilic substitution.
Nomenclature and Classification Systems
The systematic IUPAC name follows bicyclic numbering conventions:
- Pyrazolo[1,5-a]pyridine : Indicates fusion between pyrazole (positions 1-5) and pyridine (position a)
- 4,5,6,7-Tetrahydro : Specifies saturation at four contiguous positions
- 2-Carboxylate : Ester group at position 2
Classification hierarchies:
- Bicyclic systems : Bridge-fused nitrogen heterocycles
- Partially saturated derivatives : Subclass with ≤4 unsaturated bonds
- Ester-containing analogs : Carboxylic acid derivatives with ethyl esterification
X-ray crystallography confirms a planar pyrazole ring (bond angles 120° ± 2°) and chair-like conformation in the tetrahydropyridine moiety. The ester carbonyl exhibits characteristic IR absorption at 1725 cm⁻¹, confirming its electronic isolation from the aromatic system.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRMESNENRMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474347 | |
| Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307307-84-2 | |
| Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Ring Formation
The pyrazolo[1,5-a]pyridine core is commonly synthesized by condensation of 5-aminopyrazole derivatives with appropriate aldehydes or ketoesters, followed by cyclization under acidic or basic catalysis. This step forms the fused bicyclic system essential for the target compound.
Esterification
The carboxylate group at the 2-position is introduced either by direct esterification of the corresponding carboxylic acid or by using ethyl ester-containing starting materials. For example, this compound can be prepared by esterification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid using standard esterification reagents such as triethylamine and 1-propanephosphonic acid cyclic anhydride (T3P) in solvents like tetrahydrofuran (THF) or acetonitrile.
Reduction to Tetrahydro Derivative
Partial hydrogenation or reduction of the pyridine ring is performed to obtain the tetrahydro derivative. This can be achieved using catalytic hydrogenation or chemical reducing agents under mild conditions to avoid over-reduction or ring opening.
Solvent and Reaction Conditions
- Common solvents include tetrahydrofuran, acetonitrile, ethanol, and ethyl acetate.
- Reactions are typically conducted at temperatures ranging from 0 °C to reflux, depending on the step.
- Acidic or basic catalysts are used to promote cyclization and esterification.
- Purification is often done by crystallization or preparative chromatography.
Representative Preparation Procedure (Based on Literature)
Stock Solution Preparation and Formulation Data
For practical applications, preparation of stock solutions of this compound is standardized as follows:
| Amount of Compound | Concentration (mM) | Volume of Solvent (mL) |
|---|---|---|
| 1 mg | 1 mM | 5.1485 |
| 5 mg | 5 mM | 1.0297 |
| 10 mg | 10 mM | 0.5149 |
- Solvents used include DMSO, PEG300, Tween 80, corn oil, and water for in vivo formulations.
- Solutions must be clear before proceeding to the next solvent addition.
- Physical methods such as vortexing, ultrasound, or heating may be used to aid dissolution.
Research Findings and Optimization Notes
- The use of 1-propanephosphonic acid cyclic anhydride (T3P) as a coupling reagent in esterification provides high efficiency and mild reaction conditions, minimizing side reactions.
- Reaction times for esterification typically range from 2 to 5 hours at room temperature.
- Purification by reverse phase preparative chromatography yields high-purity product suitable for further biological evaluation.
- The choice of solvent and reaction temperature critically affects yield and purity; acetonitrile and THF are preferred solvents for esterification steps.
- The tetrahydro substitution pattern is crucial for biological activity and is achieved by controlled reduction steps.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting materials | 5-Aminopyrazole derivatives | Readily available |
| Cyclization catalyst | Acidic or basic (e.g., HCl, triethylamine) | Promotes ring closure |
| Esterification reagent | T3P, triethylamine | Efficient coupling agent |
| Solvents | THF, acetonitrile, ethanol | Selected for solubility and reactivity |
| Temperature | 0 °C to reflux | Depends on reaction step |
| Reaction time | 2–5 hours (esterification) | Optimized for yield and purity |
| Purification | Chromatography, crystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogenation over palladium on carbon or using lithium aluminum hydride to yield the corresponding alcohols or amines.
-
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anti-inflammatory, anti-cancer, and anti-microbial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Material Science: It is explored for its potential use in the development of organic electronic materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Ethyl 5-(p-Tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Structure : Pyrazine replaces pyridine, introducing an additional nitrogen (C₈H₁₂N₄O₂) .
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Biocatalysis : The parent compound’s ethyl ester group enables high enantioselectivity in CALB-mediated reactions, outperforming methyl analogs due to better enzyme-substrate compatibility .
- Drug Design: Trifluoromethylated derivatives exhibit superior bioactivity (e.g., IC₅₀ < 50 nM in kinase assays) compared to non-fluorinated analogs .
- Solubility vs. Permeability : Oxo and methyl esters trade membrane permeability for aqueous solubility, guiding their use in parenteral vs. oral formulations .
Biological Activity
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 118055-06-4
1. Anti-inflammatory Properties
Research indicates that derivatives of the pyrazolo compound exhibit notable anti-inflammatory effects. For instance, studies have shown that related compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. A selectivity index (SI) for COX-2 inhibition has been reported as high as 80.03 compared to celecoxib, a standard anti-inflammatory drug .
| Compound | COX-2 Selectivity Index | Analgesic Effect |
|---|---|---|
| Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | SI = 80.03 | Significant in vivo analgesic activity |
2. Analgesic Effects
In vivo studies have demonstrated that ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit analgesic properties when administered subcutaneously or intracerebroventricularly. These compounds showed a marked reduction in pain response in experimental models, suggesting their potential as analgesics .
3. Anticancer Activity
The pyrazolo[1,5-a]pyridine scaffold has been linked to anticancer activity. Compounds derived from this structure have shown efficacy against various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways and enzymes critical for tumor growth. For example, the compound’s ability to induce apoptosis in cancer cells has been highlighted in several studies .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazolo derivatives:
- Dimmito et al. reported that certain derivatives exhibited strong analgesic effects alongside significant anti-inflammatory activity in animal models.
- Sivaramakarthikeyan et al. demonstrated that a series of substituted pyrazole derivatives showed high edema inhibition percentages (78.9% - 96%) compared to celecoxib (82.8%) .
Synthesis Methods
The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors such as pyrazoles and carboxylic acids. The process often employs cyclization techniques to form the fused ring structure characteristic of the compound.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate, and how can reaction yields be improved?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, this compound (28) can react with 3-methylfuran-2-carboxylic acid under coupling conditions (e.g., DCC or EDCI as coupling agents) to yield derivatives with ~65% efficiency . To optimize yields:
Q. How can structural characterization of this compound be performed to confirm its identity?
A multi-technique approach is recommended:
- NMR Spectroscopy : Analyze and NMR spectra to verify the pyrazolo-pyridine core and ethyl ester group. For example, the ethyl group typically shows a triplet at ~1.3 ppm () and a quartet at ~4.3 ppm (ester CH) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS. The exact mass (CHNO) is 209.0801 g/mol .
- X-ray Crystallography : Resolve stereochemistry for derivatives, as demonstrated in isomer studies of related tetrahydropyrazolo-pyrimidines .
Advanced Research Questions
Q. How do stereoisomers of this compound impact biological activity, and how can they be resolved?
Stereoisomerism in pyrazolo-pyridine derivatives significantly affects binding to biological targets. For example, syn- and anti-isomers of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit distinct NMR profiles and pharmacological properties . Methodological recommendations:
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers.
- Dynamic NMR : Detect isomerization barriers at variable temperatures to assign configurations .
- Docking Studies : Compare isomer binding affinities to target proteins (e.g., p38 MAP kinase) to prioritize active forms .
Q. What strategies are effective in functionalizing the pyrazolo-pyridine core for drug discovery applications?
Functionalization often targets the ethyl ester group or the tetrahydropyridine ring:
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further amide coupling .
- Boc Protection/Deprotection : Introduce Boc groups at nitrogen sites to stabilize intermediates, as seen in the synthesis of p38 MAP kinase inhibitors .
- Heterocycle Fusion : Attach chlorins or porphyrin moieties to enable photodynamic therapy applications, as shown in endometrial cancer stem cell targeting .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., respiratory syncytial virus polymerase) to optimize binding kinetics .
- QSAR Modeling : Corlate substituent electronic effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .
Q. How should researchers address contradictions in reported biological data for this compound class?
Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility Checks : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).
- Purity Validation : Use HPLC-UV/ELSD to confirm >95% purity, as impurities <5% can skew results .
- Meta-Analysis : Compare data across structural analogs (e.g., pyraclonil derivatives) to identify structure-activity trends .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
